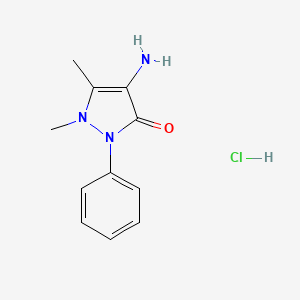

4-Aminoantipyrine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1740. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSCVCWALGRUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066769 | |

| Record name | 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22198-72-7 | |

| Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22198-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoantipyrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoantipyrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPYRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7WGH82I6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 4-Aminoantipyrine Hydrochloride Mechanism of Action in Phenol Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of 4-Aminoantipyrine (4-AAP) hydrochloride in the spectrophotometric detection of phenols. This well-established method remains a cornerstone in analytical chemistry for its simplicity, sensitivity, and wide applicability, particularly in environmental monitoring and pharmaceutical analysis.

Core Mechanism of Action: Oxidative Coupling

The fundamental principle behind the 4-AAP method is an oxidative coupling reaction. In an alkaline environment (typically pH 10), 4-Aminoantipyrine reacts with phenolic compounds at the para position (the position opposite the hydroxyl group) in the presence of an oxidizing agent.[1] This reaction results in the formation of a colored antipyrine (B355649) dye, most commonly a red or reddish-brown p-quinoneimine derivative, which can be quantified using a spectrophotometer.[2][3]

The most commonly used oxidizing agent is potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).[1] The intensity of the color produced is directly proportional to the concentration of the phenolic compound in the sample.[2]

The general reaction can be summarized as follows:

Phenol (B47542) + 4-Aminoantipyrine + Oxidizing Agent (in alkaline medium) → Colored Quinoneimine Dye

The structure of the phenol plays a critical role in the reaction. The para position must be unsubstituted or contain a group that can be easily displaced, such as a halogen, carboxyl, or sulfonic acid group.[3] Phenols with bulky substituents at the para position, such as alkyl, aryl, nitro, or aldehyde groups, will not react or will react incompletely.[4]

dot

References

The Versatility of 4-Aminoantipyrine Hydrochloride in Biochemical Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoantipyrine (B1666024) hydrochloride (4-AAP), a pyrazolone (B3327878) derivative, is a versatile chromogenic reagent with significant applications in biochemistry and analytical chemistry.[1] Its utility is primarily centered on its ability to participate in oxidative coupling reactions, leading to the formation of intensely colored products that can be quantified spectrophotometrically. This technical guide provides an in-depth overview of the core uses of 4-aminoantipyrine hydrochloride in biochemical assays, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Core Principle: The Trinder Reaction

The majority of biochemical assays utilizing 4-aminoantipyrine are based on the Trinder reaction, first described in 1969. This reaction involves the oxidative coupling of 4-AAP with a phenolic compound or an aniline (B41778) derivative in the presence of hydrogen peroxide (H₂O₂) and a peroxidase, typically horseradish peroxidase (HRP). The reaction yields a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the concentration of the analyte that produces or consumes hydrogen peroxide.[2]

The generalized reaction scheme is as follows:

Analyte + O₂ --(Oxidase)--> Oxidized Analyte + H₂O₂

2H₂O₂ + Phenolic Compound + 4-AAP --(Peroxidase)--> Quinoneimine Dye + 4H₂O

This principle allows for the indirect quantification of a wide range of analytes by coupling their enzymatic oxidation to the production of hydrogen peroxide.

Key Applications in Biochemical Assays

This compound is a cornerstone reagent in the quantitative analysis of several key biomolecules.

Determination of Phenolic Compounds

4-AAP is widely used for the determination of total phenols in various samples, including water and biological fluids.[1][3] The reaction involves the oxidative coupling of phenols with 4-AAP in an alkaline medium, typically in the presence of an oxidizing agent like potassium ferricyanide, to form a colored antipyrine (B355649) dye.[4]

Glucose Quantification

In clinical chemistry, 4-AAP is integral to the enzymatic determination of glucose. The assay couples the oxidation of glucose by glucose oxidase (GOD), which produces hydrogen peroxide, to the Trinder reaction. The intensity of the resulting color is a direct measure of the glucose concentration.

Cholesterol Measurement

Total cholesterol levels are determined using a similar enzymatic cascade. Cholesterol esterase hydrolyzes cholesterol esters to free cholesterol, which is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The subsequent reaction with 4-AAP and a phenolic compound allows for colorimetric quantification.

Uric Acid Analysis

The concentration of uric acid, a marker for conditions like gout, can be measured using uricase, which catalyzes the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide. The H₂O₂ produced is then quantified using the 4-AAP colorimetric system.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various assays utilizing this compound.

| Analyte | Enzyme(s) | Chromogenic Couple | Wavelength (nm) | Linearity Range | Detection Limit | Reference(s) |

| Phenol | Peroxidase | 4-AAP / Phenol | 510 | - | 0.003 ppm | [5] |

| Glucose | Glucose Oxidase, Peroxidase | 4-AAP / Phenol | 500 | up to 500 mg/dL | 0.63 mg/dL | [6] |

| Cholesterol | Cholesterol Esterase, Cholesterol Oxidase, Peroxidase | 4-AAP / Phenol | 500 | up to 1000 mg/dL | - | [4] |

| Uric Acid | Uricase, Peroxidase | 4-AAP / 2,4-dichlorophenol | 505 or 520 | up to 714 µmol/L | - | [7] |

| Amoxicillin | - | 4-AAP / Potassium Ferricyanide | 509 | 5-100 mg/L | 9.507 x 10⁻³ µg/mL |

Note: Linearity ranges and detection limits can vary depending on the specific assay conditions and instrumentation.

Experimental Protocols

General Workflow for a 4-AAP Based Colorimetric Assay

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. "Validation and standardization of the 4-aminoantipyrine colorimetric m" by Charito L. Tayag [ukdr.uplb.edu.ph]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminoantipyrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Aminoantipyrine hydrochloride (4-AAP HCl), a versatile biochemical reagent.[1][2] 4-Aminoantipyrine and its derivatives are utilized in various applications, including the development of analgesic, anti-inflammatory, and antimicrobial agents, and as analytical reagents for determining phenols and other compounds.[2][3][4][5] This document details the synthetic pathway from antipyrine (B355649), outlines the experimental protocols, and presents characterization data in a structured format for ease of reference.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride | [6] |

| Synonyms | Ampyrone hydrochloride, 4-Aminophenazone hydrochloride | [6][7] |

| CAS Number | 22198-72-7 | [6][8] |

| Molecular Formula | C₁₁H₁₄ClN₃O | [6][8][9] |

| Molecular Weight | 239.70 g/mol | [6][8] |

| Monoisotopic Mass | 239.0825398 Da | [6] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that begins with antipyrine as the starting material.[9][10] The overall process involves nitrosation, reduction, hydrolysis, and finally, neutralization to yield the desired product.[3][9][10]

Synthesis Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Aminoantipyrine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. jpsionline.com [jpsionline.com]

- 6. This compound | C11H14ClN3O | CID 72639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 22198-72-7 | Benchchem [benchchem.com]

- 10. alfa-chemical.com [alfa-chemical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminoantipyrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Aminoantipyrine (B1666024) hydrochloride (CAS Number: 22198-72-7). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is utilized.

Physical Properties

4-Aminoantipyrine hydrochloride is a white to slightly yellow or orange crystalline powder.[1] Key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C11H14ClN3O | [2][3] |

| Molecular Weight | 239.70 g/mol | [2][3] |

| Melting Point | 220-225 °C | [4] |

| Boiling Point | 309 °C at 760 mmHg | [4] |

| Appearance | White to slightly yellow or orange crystalline powder | [1] |

| Solubility | Soluble in water (500 g/L at 20°C) and methanol. Partially soluble in diethyl ether. | [5] |

Chemical Properties

This compound is the hydrochloride salt of 4-aminoantipyrine, a metabolite of the non-steroidal anti-inflammatory drug aminopyrine. The presence of the primary amino group and the pyrazolone (B3327878) ring system dictates its chemical reactivity.

| Property | Value/Description | Source(s) |

| IUPAC Name | 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride | [3] |

| CAS Number | 22198-72-7 | [3] |

| pKa | The pKa of the parent compound, 4-aminoantipyrine, is reported as 4.94 at 25°C. The hydrochloride salt is formed by the protonation of the primary amino group. | [6][7] |

| Stability | The compound is stable under normal conditions but may be light-sensitive. | [7] |

| Reactivity | The primary amino group is a key site for chemical reactions. It is particularly known for its role in oxidative coupling reactions, most notably with phenolic compounds in the presence of an oxidizing agent. This reaction forms the basis of a widely used colorimetric assay for the determination of phenols. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed for the N-H stretching of the primary amine, C=O stretching of the pyrazolone ring, and C-H stretching of the aromatic and methyl groups. The spectrum can be accessed through various databases, including the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-aminoantipyrine (the free base) typically shows signals for the aromatic protons, the protons of the two methyl groups, and the protons of the amino group. In a derivative, the aromatic protons appear as multiplets in the range of 7.16-8.23 ppm, the two methyl groups as singlets around 2.63 and 3.34 ppm, and the azomethine proton at 10.07 ppm.[2] For the hydrochloride salt, shifts in the signals, particularly for the protons near the protonated amino group, would be expected.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Spectral data for this compound is available in databases such as PubChem.[3]

Experimental Protocols

A significant application of 4-Aminoantipyrine is in the quantitative determination of phenols in aqueous solutions. The following is a detailed methodology for this key experiment.

Colorimetric Determination of Phenols using 4-Aminoantipyrine

This method is based on the oxidative coupling of 4-aminoantipyrine with phenols in the presence of an oxidizing agent, typically potassium ferricyanide (B76249), under alkaline conditions. This reaction produces a colored antipyrine (B355649) dye, the intensity of which is proportional to the phenol (B47542) concentration and can be measured spectrophotometrically.

Materials and Reagents:

-

4-Aminoantipyrine solution (e.g., 2% w/v in water)

-

Phenol standard solution

-

Ammonium (B1175870) hydroxide (B78521) solution (e.g., 0.5 N)

-

Potassium ferricyanide solution (e.g., 8% w/v in water)

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Water bath

Procedure:

-

Sample Preparation: Prepare a series of standard solutions of phenol in water. The unknown sample containing phenol should be appropriately diluted to fall within the range of the standards.

-

Reaction Mixture: To a specific volume of the standard or sample solution in a volumetric flask, add a precise volume of ammonium hydroxide solution to achieve an alkaline pH.

-

Addition of Reagents: Add a measured volume of the 4-aminoantipyrine solution, followed by the potassium ferricyanide solution. Mix the solution thoroughly after each addition.

-

Color Development: Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) at a controlled temperature (e.g., in a water bath) to ensure complete color development.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (typically around 510 nm) using a spectrophotometer. Use a reagent blank (containing all reagents except the phenol) to zero the instrument.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the phenol standards to create a calibration curve.

-

Determination of Unknown: Determine the concentration of phenol in the unknown sample by comparing its absorbance to the calibration curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the chemical structure and the experimental workflow for the determination of phenols.

References

- 1. This compound [webbook.nist.gov]

- 2. Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H14ClN3O | CID 72639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 4-Aminoantipyrine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Aminoantipyrine | 83-07-8 [chemicalbook.com]

- 7. 83-07-8 CAS MSDS (4-Aminoantipyrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Reaction of 4-Aminoantipyrine Hydrochloride with Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 4-aminoantipyrine (B1666024) (4-AAP) and phenolic compounds, a cornerstone of analytical chemistry for the quantification of phenols in various matrices. This document delves into the underlying chemical principles, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Principles of the Reaction

The reaction of 4-aminoantipyrine with phenols, first proposed by Emerson in 1943, is an oxidative coupling reaction that results in the formation of a colored dye, allowing for the colorimetric or spectrophotometric determination of phenolic compounds.[1] The reaction is typically carried out in an alkaline medium in the presence of an oxidizing agent, most commonly potassium ferricyanide (B76249).[1][2][3][4]

The mechanism hinges on the electrophilic substitution of the 4-amino group of 4-AAP onto the phenolate (B1203915) ion. For a successful reaction yielding a colored product, the para-position of the phenolic compound relative to the hydroxyl group must be available for substitution.[1] If the para-position is occupied by certain substituents such as halogen, carboxyl, sulfonic acid, hydroxyl, or methoxyl groups, these can be expelled during the reaction.[1][5] However, substitution at the para-position with alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde groups typically blocks the reaction.[1][6]

The final product is a stable, colored antipyrine (B355649) dye, most commonly a p-quinoneimide, which can be quantified spectrophotometrically.[4][5] The color intensity of the resulting solution is directly proportional to the concentration of the phenolic compound.

Reaction Mechanism and Stoichiometry

The overall reaction can be summarized as the oxidative condensation of a phenol (B47542) with 4-aminoantipyrine. The stoichiometry of the reaction between the phenolic compound and 4-AAP is typically 1:1 for the formation of the colored dye. However, some studies have reported a 1:2 ratio for certain phenolic compounds.[7]

The reaction proceeds via the following general steps:

-

Oxidation of 4-aminoantipyrine: In the presence of an oxidizing agent like potassium ferricyanide, 4-aminoantipyrine is oxidized.

-

Formation of Phenolate Ion: The alkaline conditions (typically pH 10) facilitate the deprotonation of the phenolic hydroxyl group to form a more reactive phenolate ion.[8][9]

-

Electrophilic Attack: The oxidized 4-AAP acts as an electrophile and attacks the electron-rich para-position of the phenolate ion.

-

Formation of the Dye: Subsequent oxidation and rearrangement lead to the formation of a stable, colored quinoneimine dye.

Quantitative Analysis of Phenolic Compounds

The 4-AAP method is widely employed for the quantitative analysis of phenols in various samples, including water, wastewater, and biological fluids.[1][9][10] The concentration of phenols is determined by measuring the absorbance of the colored product at its wavelength of maximum absorbance (λmax), which is typically around 510 nm in aqueous solutions or 460 nm if the dye is extracted into chloroform (B151607).[2][11]

Data Presentation

The following table summarizes key quantitative parameters for the analysis of phenolic compounds using the 4-aminoantipyrine method, compiled from various sources.

| Phenolic Compound | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit | Reference |

| Phenol | 510 | 19,000 | 5 µg/L (with extraction) | [9] |

| Phenol | 460 (in Chloroform) | - | 1 ppb | [11] |

| Catechol | 404 | 12,133 | 0.2 - 14 µg/mL | [7] |

| Resorcinol | 474 | 7,695 | 0.04 - 18 µg/mL | [7] |

| Quinol | 392 | 16,570 | 0.2 - 4 µg/mL | [7] |

| 1-Naphthol | 510 | - | - | [12] |

| p-Ethylphenol | 510 | - | - | [12] |

Note: The sensitivity and λmax can vary depending on the specific phenolic compound, the solvent system, and the instrumental setup.[11][13]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining accurate and reproducible results. The following protocols are based on established methods such as the EPA Method 420.1.[9]

Reagents and Solutions

-

Phenol Stock Solution (1000 mg/L): Dissolve 1.000 g of phenol in freshly boiled and cooled deionized water and dilute to 1000 mL.[11]

-

Phenol Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

-

Buffer Solution (pH 10): Prepare an appropriate buffer, such as an ammonium (B1175870) chloride/ammonium hydroxide (B78521) buffer, to maintain the reaction pH at 10 ± 0.2.[9]

-

4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in deionized water and dilute to 100 mL.[14]

-

Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of K₃[Fe(CN)₆] in deionized water and dilute to 100 mL.[14]

-

Chloroform (for extraction method).

General Spectrophotometric Procedure (Aqueous Phase)

-

To a 100 mL sample (or an aliquot diluted to 100 mL) containing phenolic compounds, add 2.0 mL of the pH 10 buffer solution and mix well.

-

Add 2.0 mL of the 4-aminoantipyrine solution and mix again.[9]

-

Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.[9]

-

Allow the color to develop for at least 15 minutes.[9]

-

Measure the absorbance of the solution at 510 nm using a spectrophotometer against a reagent blank.[9]

-

Determine the concentration of phenols from a calibration curve prepared with standard phenol solutions.

Chloroform Extraction Procedure for Increased Sensitivity

-

To a 500 mL sample in a separatory funnel, add 10 mL of the pH 10 buffer solution and mix.[9]

-

Add 3.0 mL of the 4-aminoantipyrine solution and mix.[9]

-

Add 3.0 mL of the potassium ferricyanide solution and mix.[9]

-

After 3 minutes, extract the colored complex with 25 mL of chloroform by shaking the funnel vigorously.[9][15]

-

Allow the layers to separate and collect the chloroform layer.

-

Perform two additional extractions with 15 mL portions of chloroform.[15]

-

Combine the chloroform extracts and dilute to a known volume (e.g., 50 mL) with chloroform.

-

Measure the absorbance of the chloroform extract at 460 nm against a blank prepared in the same manner.[11][15]

Interferences and Limitations

While the 4-aminoantipyrine method is robust, certain substances can interfere with the analysis. Oxidizing and reducing agents, as well as some aromatic amines, can lead to erroneous results.[1] A preliminary distillation step is often required for samples containing such interferences.[9]

A significant limitation of this method is that it does not differentiate between different types of phenolic compounds.[9] The color response varies for different phenols, and therefore, the results are typically reported as "total phenols" or phenol equivalents, with phenol itself being the standard for calibration.[9][11]

Applications in Drug Development and Research

The 4-AAP method finds applications beyond environmental monitoring. In pharmaceutical and biomedical research, it can be adapted for:

-

Enzyme Assays: The reaction is used in coupled enzyme assays to quantify hydrogen peroxide produced by oxidases. For instance, in the presence of horseradish peroxidase, H₂O₂ reacts with 4-AAP and a phenolic compound to produce the colored dye.[1] This is widely used in glucose oxidase-based glucose determination.[1]

-

Quantification of Phenolic Drugs: The method can be used for the quantitative determination of pharmaceutical compounds that possess a phenolic moiety, such as phenylephrine.[1][16]

-

Screening for Antioxidant Activity: The ability of compounds to inhibit the oxidative coupling reaction can be used as an indirect measure of their antioxidant capacity.

Conclusion

The reaction of 4-aminoantipyrine with phenolic compounds remains a valuable and widely used analytical technique. Its simplicity, speed, and sensitivity make it a powerful tool for the quantification of total phenols in a variety of matrices. By understanding the underlying chemistry, adhering to standardized protocols, and being aware of its limitations, researchers, scientists, and drug development professionals can effectively leverage this method in their work.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. berj.uomosul.edu.iq [berj.uomosul.edu.iq]

- 8. Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review [ideas.repec.org]

- 9. epa.gov [epa.gov]

- 10. scribd.com [scribd.com]

- 11. images.hach.com [images.hach.com]

- 12. researchgate.net [researchgate.net]

- 13. Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Aminoantipyrine Hydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of 4-Aminoantipyrine hydrochloride, a compound of significant interest in analytical chemistry and pharmaceutical research. This document synthesizes available data to offer a practical resource for laboratory and development settings, complete with detailed experimental protocols and visual representations of key processes.

Executive Summary

4-Aminoantipyrine (4-AAP) and its hydrochloride salt are widely utilized as analytical reagents, particularly in the colorimetric determination of phenols and as an intermediate in the synthesis of pharmaceuticals.[1][2] A comprehensive understanding of its solubility and stability is paramount for ensuring the accuracy of analytical methods and the quality of pharmaceutical preparations. This guide details the solubility of 4-Aminoantipyrine in various solvents and across a range of temperatures. It further explores the stability of its solutions under different environmental stressors, including pH, light, and oxidizing conditions. Experimental methodologies for determining these parameters are provided, alongside graphical representations of key workflows and influencing factors.

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and the design of analytical and formulation processes. 4-Aminoantipyrine is generally soluble in water, benzene, and ethanol, and slightly soluble in diethyl ether.[2] The hydrochloride salt is expected to exhibit enhanced aqueous solubility.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of 4-Aminoantipyrine in various mono solvents at temperatures ranging from 299.05 K to 338.35 K, as determined by the gravimetric method.[3]

| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | 2-Butanol | Acetone | Ethyl Acetate |

| 299.05 | 0.0895 | 0.1892 | 0.1135 | 0.0812 | 0.0633 | 0.0578 | 0.0456 | 0.1589 | 0.0432 |

| 303.15 | 0.1002 | 0.2065 | 0.1268 | 0.0915 | 0.0721 | 0.0664 | 0.0528 | 0.1765 | 0.0501 |

| 308.25 | 0.1145 | 0.2298 | 0.1445 | 0.1056 | 0.0842 | 0.0785 | 0.0629 | 0.1998 | 0.0598 |

| 313.35 | 0.1301 | 0.2554 | 0.1641 | 0.1214 | 0.0979 | 0.0921 | 0.0745 | 0.2254 | 0.0712 |

| 318.45 | 0.1472 | 0.2835 | 0.1859 | 0.1392 | 0.1135 | 0.1075 | 0.0879 | 0.2536 | 0.0845 |

| 323.55 | 0.1661 | 0.3142 | 0.2101 | 0.1591 | 0.1312 | 0.1251 | 0.1032 | 0.2845 | 0.1001 |

| 328.65 | 0.1872 | 0.3478 | 0.2369 | 0.1813 | 0.1511 | 0.1452 | 0.1208 | 0.3182 | 0.1182 |

| 333.75 | 0.2105 | 0.3845 | 0.2665 | 0.2061 | 0.1735 | 0.1679 | 0.1409 | 0.3551 | 0.1389 |

| 338.35 | 0.2348 | 0.4211 | 0.2968 | 0.2315 | 0.1965 | 0.1912 | 0.1615 | 0.3925 | 0.1602 |

Data adapted from a study on 4-Aminoantipyrine.[3] The solubility of the hydrochloride salt in aqueous and protic solvents is expected to be higher.

Stability Profile

4-Aminoantipyrine is generally considered stable but can be sensitive to light.[2] The stability of its solutions is influenced by several factors, including pH, exposure to light, and the presence of oxidizing agents.

Factors Affecting Stability

-

pH: The stability of 4-Aminoantipyrine solutions is pH-dependent. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[4]

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5][6] Therefore, solutions should be protected from light.[2]

-

Oxidizing Agents: Strong oxidizing agents can cause degradation of 4-Aminoantipyrine.[7] The UV/H₂O₂ process, for example, has been shown to effectively degrade 4-Aminoantipyrine in aqueous solutions.[5]

-

Temperature: Elevated temperatures can accelerate degradation processes.[8]

The following diagram illustrates the key factors that can influence the stability of this compound solutions.

Caption: Factors influencing the degradation of 4-Aminoantipyrine HCl solutions.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9][10]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the selected buffer. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with the buffer to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of this compound in the buffer based on the measured concentration and the dilution factor.

-

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Workflow for the shake-flask solubility determination method.

Forced Degradation Study (Stability Indicating Method Development)

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[6][8]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[8]

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period.[6]

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of sodium hydroxide. Keep the solution at room temperature or heat it for a specified period.[6]

-

Oxidative Degradation: Mix an aliquot of the stock solution with hydrogen peroxide. Keep the solution at room temperature for a specified period.[6]

-

Thermal Degradation: Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a specified period.[8]

-

Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]

-

-

Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

-

Analysis:

-

Analyze all the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. A method with a gradient elution and a PDA or MS detector is recommended to separate and identify the degradation products.

-

Assess the peak purity of the parent drug peak in the chromatograms of the stressed samples to ensure that no degradation products are co-eluting.

-

The following diagram illustrates the general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound. The quantitative solubility data presented in various solvents and at different temperatures will aid in the development of analytical methods and formulations. The discussion on stability, along with the detailed experimental protocols for solubility determination and forced degradation studies, offers a practical framework for researchers and scientists. The provided diagrams visually summarize key workflows and influencing factors, enhancing the utility of this guide in a professional laboratory setting. A thorough understanding and control of these parameters are crucial for ensuring the reliability of experimental results and the quality of pharmaceutical products containing this compound.

References

- 1. 4-Aminoantipyrine CAS#: 83-07-8 [m.chemicalbook.com]

- 2. 4-Aminoantipyrine | 83-07-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminoantipyrine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. who.int [who.int]

- 10. bioassaysys.com [bioassaysys.com]

4-Aminoantipyrine Hydrochloride: A Chromogenic Reagent for Enzymatic Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoantipyrine (B1666024) hydrochloride (4-AAP) is a versatile chromogenic reagent widely employed in biochemical and clinical diagnostics for the quantitative determination of various analytes.[1][2] Its primary application lies in enzyme assays where the production or consumption of hydrogen peroxide (H₂O₂) is a key indicator. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 4-AAP in enzyme assays, with a focus on providing practical information for laboratory professionals.

The utility of 4-AAP stems from its participation in the Trinder reaction, a sensitive and robust colorimetric method.[3][4] In the presence of a peroxidase enzyme, 4-AAP couples with a phenolic compound or an aniline (B41778) derivative and is oxidized by hydrogen peroxide to form a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of the analyte that produces or consumes hydrogen peroxide, allowing for accurate spectrophotometric quantification.[4]

This reagent has found extensive use in the determination of glucose, uric acid, cholesterol, and phenols, making it an invaluable tool in various fields, including clinical chemistry, environmental monitoring, and the food industry.[2][5][6]

The Trinder Reaction: Mechanism of Action

The cornerstone of 4-AAP's application in enzyme assays is the Trinder reaction, first described in 1969.[7] This reaction provides a simple and effective means of measuring hydrogen peroxide generated by specific oxidase enzymes. The overall reaction can be summarized in two main steps:

-

Enzymatic Oxidation: An oxidase enzyme catalyzes the oxidation of a specific substrate (e.g., glucose, uric acid, cholesterol), producing hydrogen peroxide as a byproduct.

-

Chromogenic Coupling: In the presence of horseradish peroxidase (HRP), the newly formed hydrogen peroxide oxidizes 4-AAP, which then couples with a phenolic compound (e.g., phenol (B47542), 3-(N,N-dimethylamino)benzoic acid) to yield a colored quinoneimine dye.[3][4][8]

The intensity of the color produced is measured spectrophotometrically at a specific wavelength, which is characteristic of the particular dye formed.

Quantitative Data for 4-AAP Based Assays

The following table summarizes key quantitative parameters for common enzyme assays utilizing 4-Aminoantipyrine hydrochloride.

| Analyte | Enzyme System | Phenolic Coupler | Wavelength (λmax) | Optimal pH |

| Glucose | Glucose Oxidase / Peroxidase | Phenol | 500-520 nm[4] | 7.0 - 7.5[4] |

| Uric Acid | Uricase / Peroxidase | 3-(N,N-dimethylamino)benzoic acid | ~500 nm[8] | ~7.0[8] |

| Cholesterol | Cholesterol Esterase / Cholesterol Oxidase / Peroxidase | Phenol | 500 nm[8] | ~7.0 |

| Phenols | Peroxidase | (Self-coupling with 4-AAP) | 460 nm (with extraction), 510 nm (direct)[9] | 10.0 ± 0.2[9] |

| Hydrogen Peroxide | Peroxidase | Phenol | 504 nm[3] | ~7.0[7] |

Experimental Protocols

Peroxidase Assay

This protocol is adapted from established methods for determining peroxidase activity.[7]

Reagents:

-

0.2 M Potassium Phosphate (B84403) Buffer (pH 7.0): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in reagent-grade water.

-

0.0017 M Hydrogen Peroxide: Dilute 1 mL of 30% hydrogen peroxide to 100 mL with reagent-grade water. Further dilute 1 mL of this solution to 50 mL with 0.2 M potassium phosphate buffer, pH 7.0. This solution should be prepared fresh daily.

-

0.0025 M 4-Aminoantipyrine with 0.17 M Phenol: Dissolve 810 mg of phenol in 40 mL of reagent-grade water. Add 25 mg of 4-aminoantipyrine and dilute to a final volume of 50 mL with reagent-grade water.

-

Enzyme Solution: Dissolve peroxidase at 1 mg/mL in reagent-grade water. Immediately before use, dilute further to obtain a rate of 0.02-0.04 ΔA/min.

Procedure:

-

Set the spectrophotometer to 510 nm and maintain the temperature at 25°C.

-

Pipette the following into a cuvette:

-

1.0 mL 0.2 M Potassium Phosphate Buffer, pH 7.0

-

1.0 mL 0.0017 M Hydrogen Peroxide

-

1.0 mL 0.0025 M 4-Aminoantipyrine with 0.17 M Phenol

-

-

Incubate in the spectrophotometer at 25°C for 3-4 minutes to achieve temperature equilibration and establish a blank rate, if any.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix.

-

Record the increase in absorbance at 510 nm for 4-5 minutes.

-

Calculate the ΔA₅₁₀/minute from the linear portion of the curve.

Glucose Assay

This protocol is based on the Trinder reaction for the determination of glucose in biological samples.[4]

Reagents:

-

Phosphate Buffer (100 mmol/L, pH 7.5): Prepare using standard laboratory procedures.

-

Working Reagent: This should contain:

-

Glucose Oxidase > 10 KU/L

-

Peroxidase > 2 KU/L

-

4-Aminoantipyrine 0.5 mmol/L

-

Phenol 5 mmol/L

-

All dissolved in the phosphate buffer.

-

-

Glucose Standard (100 mg/dL): Use a certified reference material.

-

Sample: Serum, plasma, or other biological fluids.

Procedure:

-

Set the spectrophotometer to 500 nm and the temperature to 37°C or room temperature.

-

Pipette into labeled tubes:

-

Blank: 1.0 mL of Working Reagent

-

Standard: 10 µL of Glucose Standard + 1.0 mL of Working Reagent

-

Sample: 10 µL of Sample + 1.0 mL of Working Reagent

-

-

Mix the contents of each tube thoroughly.

-

Incubate for 5 minutes at 37°C or 10 minutes at room temperature.

-

Read the absorbance (A) of the standard and the sample against the reagent blank.

-

Calculate the glucose concentration using the formula: Glucose Concentration = (A_sample / A_standard) * Concentration_standard

Interferences

It is crucial to be aware of potential interferences in 4-AAP-based assays. Certain substances can react with the components of the Trinder reaction, leading to inaccurate results.

-

Reducing Agents: Ascorbic acid (Vitamin C) is a common interferent that can reduce the hydrogen peroxide, preventing it from reacting with 4-AAP and leading to falsely low results.[10]

-

p-Diphenols: Compounds like homogentisic acid can interfere by being rapidly oxidized by peroxidase, which can block the formation of the chromophore.[11]

-

Bilirubin (B190676) and Hemoglobin: In clinical samples, high levels of bilirubin and hemoglobin can interfere with the colorimetric reading.[4][12]

Conclusion

This compound remains a cornerstone chromogenic reagent for a wide array of enzymatic assays. Its reliability, sensitivity, and the well-characterized Trinder reaction mechanism make it an indispensable tool for researchers, clinicians, and quality control professionals. By understanding the principles of the assays, adhering to detailed protocols, and being mindful of potential interferences, users can achieve accurate and reproducible results in their analytical endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. linear.es [linear.es]

- 5. 4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. US4321397A - 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide - Google Patents [patents.google.com]

- 9. epa.gov [epa.gov]

- 10. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US4350762A - Aminopyrine improved Trinder's reagent and dosing process for hydrogen peroxide from enzymatic oxidation of metabolic substrata with the same - Google Patents [patents.google.com]

The 4-Aminoantipyrine Phenol Reaction: A Technical Deep Dive into its Discovery and Application

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, mechanism, and application of the 4-Aminoantipyrine (B1666024) (4-AAP) reaction for phenol (B47542) determination.

Introduction

The determination of phenolic compounds is of paramount importance across various scientific disciplines, including environmental monitoring, industrial process control, and biomedical research. One of the most enduring and widely adopted methods for this purpose is the 4-Aminoantipyrine (4-AAP) colorimetric assay. First introduced by Emerson in 1943, this reaction provides a simple, rapid, and sensitive means of quantifying phenols and has become a standard method, recognized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). This technical guide provides a comprehensive overview of the discovery, history, underlying chemistry, and practical application of the 4-AAP phenol reaction.

Historical Perspective and Discovery

The foundation of the 4-AAP method was laid in 1943 by E. Emerson, who discovered that 4-aminoantipyrine reacts with phenolic compounds in the presence of an alkaline oxidizing agent to produce a colored dye[1][2]. This discovery was a significant advancement in analytical chemistry, offering a more straightforward and efficient alternative to the existing methods for phenol detection. The reaction, often referred to as the Emerson reaction, involves the oxidative coupling of 4-AAP with a phenol at the position para to the hydroxyl group, resulting in the formation of a stable, colored antipyrine (B355649) dye[1][2]. Potassium ferricyanide (B76249) is typically employed as the oxidizing agent[1][2].

Early work by researchers such as Ettinger and his colleagues further refined the method, investigating the influence of various reaction parameters and enhancing its sensitivity[3]. They established the optimal pH range for the color development to be between 9.4 and 10.2 and demonstrated that the sensitivity could be significantly increased by extracting the colored product into an organic solvent like chloroform[3]. This extraction step not only concentrates the dye but also minimizes interferences from the sample matrix. Over the decades, the 4-AAP method has been adapted for a wide array of applications, including the determination of glucose and uric acid, where the reaction is coupled with enzymatic processes that generate hydrogen peroxide[1][2].

The Chemistry of the Reaction

The core of the 4-AAP method lies in an electrophilic substitution reaction. The mechanism involves the oxidation of 4-aminoantipyrine to an electrophilic intermediate, which then attacks the electron-rich aromatic ring of the phenolate (B1203915) ion. The reaction proceeds as follows:

-

Deprotonation of Phenol: In an alkaline medium (typically pH 10), the phenolic hydroxyl group is deprotonated to form a more reactive phenolate ion.

-

Oxidation of 4-AAP: The oxidizing agent, potassium ferricyanide, oxidizes the 4-amino group of 4-AAP to generate a reactive cation.

-

Electrophilic Attack: The oxidized 4-AAP acts as an electrophile and attacks the phenolate ion, primarily at the para position due to steric and electronic factors.

-

Formation of Quinoneimine Dye: Subsequent oxidation and rearrangement lead to the formation of a stable, colored p-quinoneimine dye. The intensity of the color, which is typically reddish-brown in the aqueous phase and yellow to orange in the chloroform (B151607) extract, is directly proportional to the concentration of the phenolic compound.

For phenols where the para position is blocked by a substituent that cannot be displaced (e.g., alkyl, aryl groups), the reaction may not proceed or may occur at an ortho position, often yielding a different color and a lower molar absorptivity[4]. However, if the para-substituent is a good leaving group (e.g., halogen, carboxyl), it can be eliminated, allowing the reaction to proceed.

Quantitative Analysis

The concentration of phenolic compounds is determined by measuring the absorbance of the colored dye at its wavelength of maximum absorption (λmax). The λmax is typically around 510 nm in the aqueous phase and 460 nm in the chloroform extract[5][6]. The sensitivity of the method is dependent on the specific phenolic compound being analyzed, as different substituents on the phenol ring can affect the molar absorptivity of the resulting dye.

| Parameter | Direct Photometric Method | Chloroform Extraction Method |

| Detection Limit | > 50 µg/L | 5 µg/L |

| Measurement Wavelength | 510 nm | 460 nm |

| Applicability | Higher concentrations of phenols | Trace levels of phenols |

Table 1: Comparison of Direct Photometric and Chloroform Extraction Methods for Phenol Determination using 4-AAP. Data sourced from EPA Method 420.1[1][7].

Experimental Protocols

The following are generalized protocols for the determination of phenols using the 4-AAP method, based on established procedures such as EPA Method 420.1[1][8].

Reagent Preparation

-

Ammonia (B1221849) Buffer Solution: Dissolve 16.9 g of ammonium (B1175870) chloride in 143 mL of concentrated ammonium hydroxide (B78521) and dilute to 250 mL with distilled water.

-

4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in 100 mL of distilled water. This solution should be prepared fresh daily.

-

Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of potassium ferricyanide [K₃Fe(CN)₆] in 100 mL of distilled water. This solution should be prepared fresh weekly.

-

Phenol Stock Solution (100 mg/L): Dissolve 100 mg of phenol in freshly boiled and cooled distilled water and dilute to 1000 mL.

-

Phenol Working Standard Solutions: Prepare a series of standards by diluting the phenol stock solution.

Direct Photometric Procedure (for higher concentrations)

-

To 100 mL of sample or standard in a 250 mL beaker, add 2.0 mL of ammonia buffer solution and mix. Adjust the pH to 10.0 ± 0.2.

-

Add 2.0 mL of 4-aminoantipyrine solution and mix thoroughly.

-

Add 2.0 mL of potassium ferricyanide solution and mix again.

-

After 15 minutes for color development, measure the absorbance at 510 nm against a reagent blank.

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the sample from the calibration curve.

Chloroform Extraction Procedure (for trace concentrations)

-

To 500 mL of sample or standard in a 1 L separatory funnel, add 10.0 mL of ammonia buffer and mix. The pH should be 10.0 ± 0.2.

-

Add 3.0 mL of 4-aminoantipyrine solution and mix.

-

Add 3.0 mL of potassium ferricyanide solution and mix.

-

Allow the color to develop for 3 minutes.

-

Extract the colored complex by shaking the funnel with 25 mL of chloroform. Allow the layers to separate.

-

Filter the chloroform layer through a filter paper containing anhydrous sodium sulfate (B86663) into a 50 mL volumetric flask.

-

Repeat the extraction twice more with 10 mL portions of chloroform and add the extracts to the same volumetric flask.

-

Dilute to the mark with chloroform and measure the absorbance at 460 nm against a reagent blank.

-

Construct a calibration curve and determine the sample concentration.

Visualizations

Reaction Mechanism

Caption: The reaction mechanism of the 4-Aminoantipyrine phenol reaction.

Experimental Workflow

Caption: A generalized workflow for the 4-Aminoantipyrine phenol assay.

Conclusion

The 4-Aminoantipyrine phenol reaction has stood the test of time as a robust and reliable method for the quantification of phenolic compounds. Its simplicity, speed, and sensitivity have made it an indispensable tool in various scientific and industrial settings. This technical guide has provided a detailed overview of the historical development, chemical principles, and practical protocols associated with this important analytical technique. By understanding the nuances of the reaction and adhering to standardized procedures, researchers can continue to leverage the power of the 4-AAP method for accurate and reproducible phenol analysis.

References

- 1. epa.gov [epa.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. images.hach.com [images.hach.com]

- 6. researchgate.net [researchgate.net]

- 7. NEMI Method Summary - 420.1 [nemi.gov]

- 8. Analytical Method [keikaventures.com]

Technical Guide: Detection of Hydrogen Peroxide using 4-Aminoantipyrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of hydrogen peroxide (H₂O₂) is critical in a vast array of biological and chemical research areas, including enzyme kinetics, oxidative stress studies, and quality control in various industries. One of the most robust and widely adopted methods for this purpose is the colorimetric assay based on 4-Aminoantipyrine (B1666024) (4-AAP). This method, often referred to as the Trinder reaction, offers a sensitive, reliable, and straightforward approach for the determination of H₂O₂ concentrations.[1]

This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the 4-AAP assay for hydrogen peroxide detection. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement and interpret the results of this assay in their work.

Core Principles and Reaction Mechanism

The 4-AAP assay for hydrogen peroxide detection is based on an enzymatic oxidative coupling reaction catalyzed by horseradish peroxidase (HRP). In the presence of H₂O₂, HRP facilitates the condensation of 4-Aminoantipyrine with a phenolic compound or an aniline (B41778) derivative to produce a colored quinoneimine dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of hydrogen peroxide in the sample.[1]

The most common coupling agents used in conjunction with 4-AAP include phenol (B47542), vanillic acid, and N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS). The choice of coupling agent can influence the sensitivity and the optimal wavelength for absorbance measurement of the resulting dye. For instance, the reaction with phenol typically produces a red-violet quinoneimine dye with an absorption maximum around 505-510 nm.[1]

Data Presentation: Quantitative Assay Parameters

The following tables summarize key quantitative data for the 4-AAP hydrogen peroxide detection assay using different coupling agents. These values can serve as a reference for assay optimization and data interpretation.

Table 1: Assay Parameters with Phenolic Coupling Agents

| Coupling Agent | Linear Range | Detection Limit | Optimal Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

| Phenol | 5 ng - 50 µg | - | 505 nm | - | [2] |

| Phenol | 0.5 - 20 µg | - | - | - | [3] |

| Resorcinol | 1.15 - 295 µM | 0.12 µM | 500 nm | - | [4] |

| Vanillic Acid | - | - | 490 nm | 6,234 M⁻¹cm⁻¹ | [5][6] |

| Phenol-4-sulfonic acid | - | - | - | Close to phenol | [7] |

Table 2: Assay Parameters with Aniline Derivative Coupling Agent (TOOS)

| Coupling Agent | Linear Range | Detection Limit | Optimal Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

| TOOS | - | - | 555 nm | 3.92 x 10⁴ M⁻¹cm⁻¹ | [8][9] |

Experimental Protocols

This section provides detailed methodologies for performing the 4-AAP hydrogen peroxide assay with different coupling agents.

General Considerations

-

Reagent Purity: Use high-purity reagents and water to minimize background absorbance.

-

Buffer Selection: A phosphate (B84403) buffer is commonly used to maintain a stable pH, typically around 7.0 to 7.6.

-

Temperature: The reaction is generally performed at room temperature (20-25°C) or 37°C.[10]

-

Incubation Time: Allow sufficient time for the color to develop fully before measuring the absorbance. This can range from 1 to 30 minutes.[10]

-

Standard Curve: Always prepare a standard curve with known concentrations of hydrogen peroxide to accurately quantify the amount in the samples.

-

Controls: Include blank controls (without H₂O₂) and positive controls in each experiment.

Protocol 1: Using Phenol as the Coupling Agent

This is a classic and widely used protocol for the 4-AAP assay.

Reagents:

-

Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0.

-

4-Aminoantipyrine (4-AAP) Solution: 2.5 mM 4-AAP in deionized water.

-

Phenol Solution: 17 M Phenol in deionized water.

-

Horseradish Peroxidase (HRP) Solution: 1-5 U/mL in phosphate buffer.

-

Hydrogen Peroxide (H₂O₂) Standard Solutions: Prepare a series of dilutions from a 30% H₂O₂ stock solution in phosphate buffer.

Procedure:

-

Prepare a working reagent solution by mixing the phosphate buffer, 4-AAP solution, phenol solution, and HRP solution. The final concentrations in the reaction mixture should be optimized, but typical starting points are 0.25 mM 4-AAP, 1.7 M phenol, and 1 U/mL HRP.

-

Pipette a specific volume of the sample or H₂O₂ standard into a microplate well or a cuvette.

-

Add the working reagent solution to each well or cuvette to initiate the reaction.

-

Incubate the reaction mixture at room temperature for 10-20 minutes, protected from light.

-

Measure the absorbance at 510 nm using a spectrophotometer or a microplate reader.

-

Construct a standard curve by plotting the absorbance values of the H₂O₂ standards against their concentrations.

-

Determine the H₂O₂ concentration in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Using TOOS as the Coupling Agent

This protocol utilizes a water-soluble aniline derivative, which can offer advantages in certain applications.

Reagents:

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

4-Aminoantipyrine (4-AAP) Solution: 6.6 mM 4-AAP in PBS.[9]

-

TOOS Solution: 6.6 mM TOOS in PBS.[9]

-

Horseradish Peroxidase (HRP) Solution: 2 U/mL HRP in PBS.[9]

-

Hydrogen Peroxide (H₂O₂) Standard Solutions: Prepare a series of dilutions from a 30% H₂O₂ stock solution in PBS.

Procedure:

-

Prepare an assay solution by mixing equal volumes of the 6.6 mM 4-AAP solution, 6.6 mM TOOS solution, and 2 U/mL HRP solution.[9] This solution should be stored at 4°C and protected from light.[9]

-

Pipette the sample or H₂O₂ standard into a microplate well or a cuvette.

-

Add an equal volume of the assay solution to each well or cuvette.

-

Incubate the mixture at room temperature or 37°C for 30 to 60 minutes.[9]

-

Measure the absorbance at 555 nm.[9]

-

Generate a standard curve and calculate the H₂O₂ concentration in the samples as described in Protocol 1.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the 4-AAP assay and the signaling pathway of a coupled enzymatic reaction where H₂O₂ is an intermediate product.

Potential Interferences

Several substances can interfere with the 4-AAP assay, leading to inaccurate results. It is crucial to be aware of these potential interferences and take appropriate measures to mitigate them.

-

Reducing Agents: Ascorbic acid and other reducing agents can compete with the chromogenic substrate for hydrogen peroxide, leading to an underestimation of the H₂O₂ concentration.[11]

-

Bilirubin: Bilirubin can also consume hydrogen peroxide, causing interference in the assay.[11]

-

High Concentrations of Certain Proteins: Serum proteins may bind to phenolic compounds, which can be overcome by increasing the concentration of the phenolic reagent.[11]

When analyzing complex biological samples, it is advisable to run appropriate controls, such as spiked samples, to assess the potential for interference.

Conclusion

The 4-Aminoantipyrine hydrochloride-based colorimetric assay is a versatile and reliable method for the quantification of hydrogen peroxide. Its simplicity, sensitivity, and adaptability to high-throughput screening make it an invaluable tool in various scientific disciplines. By understanding the core principles, carefully following the experimental protocols, and being mindful of potential interferences, researchers can confidently employ this assay to obtain accurate and reproducible results. This technical guide serves as a comprehensive resource to facilitate the successful implementation of the 4-AAP assay in your research endeavors.

References

- 1. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. Improved 4-aminoantipyrine colorimetry for detection of residual hydrogen peroxide in noodles, fish paste, dried fish, and herring roe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. genscript.com [genscript.com]

- 9. Trinder Reagent TOOS | CAS 82692-93-1(anhydrous) Dojindo [dojindo.com]

- 10. US4247631A - Reagent and method for the analytic determination of hydrogen peroxide - Google Patents [patents.google.com]

- 11. [Emerson-Trinder reaction: study of various chromogens and analyses of the principle interferences (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

basic principles of the Trinder reaction using 4-Aminoantipyrine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the basic principles of the Trinder reaction, a cornerstone of enzymatic colorimetric assays, with a specific focus on the role of 4-Aminoantipyrine hydrochloride (4-AAP). This widely used method is fundamental for the quantitative determination of various analytes in clinical chemistry and other research areas.

Core Principles of the Trinder Reaction

The Trinder reaction, first described by P. Trinder in 1969, is a coupled enzymatic assay that results in a colored product, the intensity of which is proportional to the concentration of the analyte of interest.[1][2] The reaction is versatile and has been adapted for the quantification of numerous biologically significant molecules, including glucose, uric acid, cholesterol, and triglycerides.

The reaction occurs in two primary stages:

-

Enzymatic Oxidation: A specific oxidase enzyme catalyzes the oxidation of the target analyte. This reaction consumes oxygen and produces hydrogen peroxide (H₂O₂) as a byproduct. The choice of oxidase confers specificity to the assay. For instance, glucose oxidase is used for glucose determination, uricase for uric acid, and cholesterol oxidase for cholesterol.[1][2][3]

-

Colorimetric Reaction (Trinder Reaction): The hydrogen peroxide produced in the first stage reacts with 4-Aminoantipyrine (4-AAP) and a chromogenic coupling agent, typically a phenol (B47542) or a substituted phenol, in the presence of peroxidase (e.g., horseradish peroxidase, HRP). This oxidative coupling reaction forms a stable, colored quinoneimine dye.[1][4] The intensity of the resulting color is measured spectrophotometrically at a specific wavelength, which is directly proportional to the concentration of the analyte in the sample.

This compound is a salt of 4-AAP, often used to improve its water solubility for reagent preparation.

The Chemical Pathway

The Trinder reaction is a classic example of oxidative coupling. The peroxidase enzyme catalyzes the reaction between hydrogen peroxide, 4-AAP, and a phenolic compound. The resulting quinoneimine dye's structure and color depend on the specific phenolic compound used.

Quantitative Data Summary

The optimal conditions for the Trinder reaction can vary depending on the analyte and the specific reagents used. The following tables summarize typical parameters for the determination of glucose, uric acid, and cholesterol.

Table 1: Reaction Conditions for Various Analytes

| Parameter | Glucose Assay | Uric Acid Assay | Cholesterol Assay |

| Optimal pH | ~7.0 - 7.4[5] | ~7.3 - 8.25[6][7] | ~6.7 - 6.8[8][9] |

| Optimal Temp. | 37°C[10] | 37°C[3][11] | 37°C[8][12] |

| Incubation Time | 10 - 20 minutes[10] | 5 - 10 minutes[3][11] | 5 - 10 minutes[8][12] |

| Wavelength (λmax) | 505 - 525 nm[1][10] | 520 - 546 nm[3][7][11] | 500 - 550 nm[8][9][12] |

Table 2: Performance Characteristics for Various Analytes

| Analyte | Chromogen Example(s) | Linearity Range |

| Glucose | Phenol[5] | Up to 400 mg/dL[5] |

| Uric Acid | DHBS, EHSPT, TBHB[6][7][13] | Up to 25 mg/dL[11] |

| Cholesterol | Phenol, HBA[8][9] | Up to 600 mg/dL[8] |

Note: DHBS (3,5-Dichloro-2-hydroxybenzenesulfonic acid), EHSPT (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine), TBHB (2,4,6-Tribromo-3-hydroxybenzoic acid), HBA (Hydroxybenzoic Acid). Linearity ranges are typical and may vary between specific reagent formulations and instrument platforms.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the determination of glucose, uric acid, and cholesterol using the Trinder reaction.

Glucose Determination Protocol

This protocol is based on a typical serum glucose assay.

-

Reagent Preparation : Prepare a working reagent containing:

-

Assay Procedure :

-

Pipette 2.0 mL of the glucose working reagent into labeled test tubes for blanks, standards, controls, and samples.[10]

-

Add 10 µL of the respective solution (water for blank, glucose standard, control serum, or patient serum) to each tube.[10]

-

Mix the contents of each tube thoroughly.

-

Incubate all tubes at 37°C for 20 minutes.[10]

-

After incubation, measure the absorbance of each solution at 525 nm against the reagent blank.[10]

-

-

Calculation : Calculate the glucose concentration of the samples by comparing their absorbance to that of the known standard.

Uric Acid Determination Protocol

This protocol is a representative example for determining uric acid in serum.

-

Reagent Preparation : A common approach uses a two-reagent system.

-

Assay Procedure :

-

Calculation : The uric acid concentration is determined by comparing the absorbance of the sample to that of a calibrator with a known uric acid concentration.

Cholesterol Determination Protocol

This protocol outlines a typical procedure for total cholesterol measurement in serum.

-

Reagent Preparation : Prepare a single working reagent containing:

-

Assay Procedure :

-

Dispense 1.0 mL of the cholesterol reagent into tubes for blank, standard, and samples.[8]

-

Add 10 µL of the corresponding solution (water for blank, standard, or sample) to each tube.[8]

-

Mix well and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.[8]

-

Measure the absorbance of the standard and samples against the reagent blank at 505 nm.[8]

-

-

Calculation : Calculate the cholesterol concentration based on the absorbance readings of the sample and the standard.

Logical Workflow and Visualization

The logical flow of a Trinder-based assay, from sample preparation to result calculation, can be visualized as a standardized workflow.

Conclusion

The Trinder reaction, utilizing this compound, remains a robust and adaptable method for quantitative analysis in various scientific disciplines. Its reliability, specificity, and ease of automation have cemented its place in clinical diagnostics and research. Understanding the core principles, optimizing reaction conditions, and adhering to detailed protocols are paramount for achieving accurate and reproducible results. The continuous development of new chromogenic substrates further enhances the sensitivity and reduces interferences, ensuring the Trinder reaction's continued relevance in modern analytical chemistry.

References

- 1. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

- 2. ukessays.com [ukessays.com]

- 3. atlas-medical.com [atlas-medical.com]

- 4. The Reaction of Chromogenic substrateï¼the New Trinder's reagent [vacutaineradditives.com]

- 5. [Enzymatic determination of uric acid in serum with the trinder reaction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtest.com.br [labtest.com.br]

- 7. Cholesterol determinations. A comparative study of methods with special reference to enzymatic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atlas-medical.com [atlas-medical.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. med.libretexts.org [med.libretexts.org]

- 11. sclavodiagnostics.com [sclavodiagnostics.com]

- 12. betalab-eg.com [betalab-eg.com]

- 13. toolkits.horiba-abx.com [toolkits.horiba-abx.com]

- 14. Single-cuvet sequential determination of triglyceride and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]